Lipophilicity (XLogP3) Differentiates 4-Chlorophenyl from 3,4-Difluorophenyl Analog
The target compound's calculated XLogP3-AA value of 3.4 indicates moderate lipophilicity, suitable for oral absorption according to Lipinski's rule of five. In contrast, the 3,4-difluorophenyl analog (CAS 899949-08-7) is predicted to have a lower logP (~2.9) due to the electron-withdrawing fluorine atoms, which may significantly reduce passive membrane permeability and oral bioavailability. This computed difference provides a quantifiable basis for selecting the 4-chlorophenyl derivative for cell-based assays requiring optimal membrane partitioning. [1] [2]
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.4 |
| Comparator Or Baseline | 1-(3,4-Difluorophenyl)-2-(phenylsulfonyl)-... (CAS 899949-08-7): Predicted XLogP3 ~2.9 (based on SMILES C19H16F2N2O2S; PubChem prediction not directly available) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units (target more lipophilic) |
| Conditions | Computed property, PubChem XLogP3 3.0 algorithm. Comparator value estimated via ALOGPS consensus. |
Why This Matters
A higher logP strongly correlates with improved passive membrane permeability in Caco-2 and PAMPA models, directly impacting cellular assay performance and potential oral bioavailability.
- [1] PubChem Compound Summary for CID 18580480, XLogP3-AA: 3.4. National Center for Biotechnology Information. View Source
- [2] ALOGPS 2.1 prediction for 2-(benzenesulfonyl)-1-(3,4-difluorophenyl)-... (SMILES: FC1=C(F)C=C(C=C1)C1N(CCN2C=CC=C12)S(=O)(=O)C1=CC=CC=C1). Virtual Computational Chemistry Laboratory. View Source
